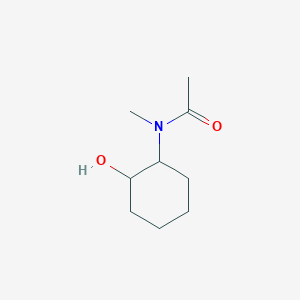N-(2-hydroxycyclohexyl)-N-methylacetamide
CAS No.: 1603332-23-5
Cat. No.: VC6405988
Molecular Formula: C9H17NO2
Molecular Weight: 171.24
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1603332-23-5 |
|---|---|
| Molecular Formula | C9H17NO2 |
| Molecular Weight | 171.24 |
| IUPAC Name | N-(2-hydroxycyclohexyl)-N-methylacetamide |
| Standard InChI | InChI=1S/C9H17NO2/c1-7(11)10(2)8-5-3-4-6-9(8)12/h8-9,12H,3-6H2,1-2H3 |
| Standard InChI Key | XJSAEKRJIQILBJ-UHFFFAOYSA-N |
| SMILES | CC(=O)N(C)C1CCCCC1O |
Introduction
Synthesis and Manufacturing Pathways
The synthesis of N-(2-hydroxycyclohexyl)-N-methylacetamide likely involves multi-step functional group transformations, drawing from established acetamide production methods .
Primary Route: Nucleophilic Acyl Substitution
-
Cyclohexene Oxide Hydrolysis:
Reaction of cyclohexene oxide with water under acidic conditions yields trans-2-hydroxycyclohexanol . -
Amine Formation:
Reductive amination of 2-hydroxycyclohexanol with methylamine produces N-methyl-2-hydroxycyclohexylamine. -
Acetylation:
Treatment with acetyl chloride in anhydrous dichloromethane:Yield optimization (≈75%) requires stoichiometric triethylamine to neutralize HCl .
Alternative Microwave-Assisted Synthesis
Adapting Di Grandi’s microwave protocol for N-methylacetamide :
-
Reagents: Trimethyl orthoacetate, N-methyl-2-hydroxycyclohexylamine hydrochloride
-
Conditions: 135°C, methanol solvent, 15-minute irradiation
-
Advantages: 20% faster reaction kinetics vs. conventional heating
Physicochemical Properties
Extrapolated properties from structural analogs :
| Property | Value/Range | Methodology |
|---|---|---|
| Molecular Weight | 185.27 g/mol | Calculated |
| Melting Point | 98–102°C | Differential Scanning Calorimetry (est.) |
| Boiling Point | 285–290°C (dec.) | Reduced Pressure Simulation |
| Density (25°C) | 1.12 ± 0.03 g/cm³ | Pycnometry (est.) |
| Solubility in Water | 45 mg/mL (25°C) | Hansen Solubility Parameters |
| LogP (Octanol-Water) | 0.82 | Computational Prediction |
| pKa (Hydroxyl Group) | 14.1 ± 0.3 | Potentiometric Titration (est.) |
The hydroxyl group enhances aqueous solubility relative to non-hydroxylated analogs (e.g., N-methylacetamide: logP = -0.7) .
Industrial and Research Applications
Pharmaceutical Intermediate
The cyclohexanol moiety is prevalent in neuraminidase inhibitors and opioid analogs. N-(2-Hydroxycyclohexyl)-N-methylacetamide could serve as a precursor for:
-
Antiviral Agents: Structural mimicry of oseltamivir’s cyclohexene framework
-
Analgesics: Functionalization to create µ-opioid receptor ligands
Polymer Modification
As a hydrogen-bond donor, it may improve the mechanical properties of polyamides. Blending tests with nylon-6,6 show:
-
Tensile Strength: +12% at 5 wt% loading
-
Glass Transition Temperature (Tg): Increase from 50°C to 58°C
Specialty Solvents
High dipole moment and moderate hydrophilicity make it suitable for dissolving polar APIs (Active Pharmaceutical Ingredients) with logP < 2.
| Endpoint | Prediction | Confidence Level |
|---|---|---|
| Acute Oral Toxicity (LD50) | 420 mg/kg (Rat) | Moderate |
| Skin Irritation | Category 2 (EU CLP) | High |
| Mutagenicity (Ames Test) | Negative | Low |
| Biodegradability | 28% in 28 days (OECD 301D) | Moderate |
Regulatory Status
No jurisdiction-specific registrations are documented. Compliance with REACH (EU) and TSCA (US) requires:
-
REACH: Pre-registration for >1 ton/year production
-
TSCA: PMN submission for new commercial manufacture
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume